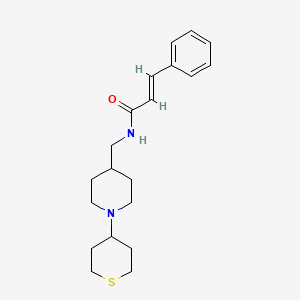

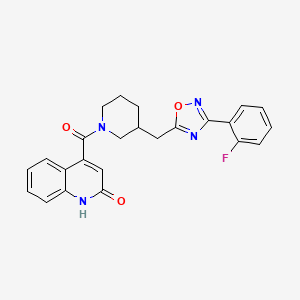

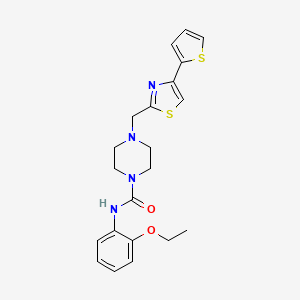

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cinnamamide is a cinnamamide derivative, which is a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related cinnamamide derivatives and their biological activities, which can provide insights into the potential properties and activities of the compound of interest.

Synthesis Analysis

The synthesis of cinnamamide derivatives typically involves the formation of an amide bond between a cinnamic acid derivative and an amine. In the first paper, the authors describe the synthesis of butanamides with a piperidinomethyl moiety and a tetrazolylthio group, which showed gastric acid antisecretory activity . The second paper discusses the synthesis of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives using a molecular hybridization approach, which resulted in compounds with antitubercular activity . These methods could potentially be adapted for the synthesis of this compound by incorporating the tetrahydro-2H-thiopyran-4-yl moiety into the synthesis process.

Molecular Structure Analysis

The third paper provides information on the crystal structure analysis of two cinnamide derivatives . Although the specific compound of interest is not analyzed, the paper indicates that cinnamide derivatives can crystallize in the monoclinic system and form various intermolecular interactions, such as hydrogen bonds and π-π stacking. These interactions are crucial for the stability and packing of the molecules in the crystal lattice. The molecular structure of this compound could be similarly analyzed using techniques like X-ray diffraction and Hirshfeld surface analysis to understand its intermolecular interactions and crystal packing.

Chemical Reactions Analysis

Cinnamamide derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The amide bond is typically stable, but under certain conditions, it can undergo hydrolysis or participate in nucleophilic acyl substitution reactions. The phenyl ring in the cinnamamide structure can also undergo electrophilic aromatic substitution reactions if activated by appropriate substituents. The papers do not provide specific reactions for the compound of interest, but the general reactivity of cinnamamide derivatives can be inferred.

Physical and Chemical Properties Analysis

The physical and chemical properties of cinnamamide derivatives are influenced by their molecular structure. Factors such as solubility, melting point, and stability are determined by the nature of the substituents and the overall molecular conformation. The papers do not provide detailed physical and chemical properties of this compound, but similar compounds have been shown to possess biological activities, which suggest favorable physicochemical properties for interaction with biological targets .

科学的研究の応用

Antitubercular Activity : Patel and Telvekar (2014) discussed the synthesis and evaluation of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, which are analogs of the compound . These derivatives exhibited promising activity against Mycobacterium tuberculosis, highlighting their potential in antitubercular applications (Patel & Telvekar, 2014).

Crystal Structure and Anti-Ischemic Activity : Zhong et al. (2018) synthesized cinnamide derivatives and studied their crystal structures and anti-ischemic activities. These compounds, including variations of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cinnamamide, showed potential in treating ischemic conditions (Zhong et al., 2018).

Anti-Epileptic Applications : The paper by Li and Wang (1995) explored the structure modification of piperine, resulting in N-(3,4-methylenedioxy-cinnamoyl)-piperidine, a clinical anti-epileptic remedy. This research provides insights into the therapeutic potential of cinnamamides in epilepsy treatment (Li & Wang, 1995).

Platelet Aggregation Inhibition : Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives. Although focused on corrosion inhibition, such derivatives, including this compound, could potentially be applied to study platelet aggregation processes (Kaya et al., 2016).

Synthesis and Antimicrobial Activity : Borul and Agarkar (2020) highlighted the synthesis of “(E)-3Substituted phenyl-1-Piperidino-2-Propen-1-one cinnamamide” compounds and evaluated their drug likeness properties. These compounds, related to this compound, were assessed for their potential antimicrobial applications (Borul & Agarkar, 2020).

作用機序

Target of Action

The primary target of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cinnamamide, also known as BTRX-335140, is the κ-opioid receptor (KOR) . KOR is a type of opioid receptor that interacts with specific neurotransmitters in the brain and plays a significant role in regulating pain, mood, and stress responses.

Mode of Action

BTRX-335140 acts as a selective KOR antagonist . This means it binds to the KOR and blocks its activity, preventing the normal neurotransmitter from binding and activating the receptor. This inhibition can lead to changes in neuronal signaling and ultimately alter various physiological responses.

Pharmacokinetics

BTRX-335140 has been reported to have good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . This suggests that the compound is well-absorbed in the body, properly distributed to its site of action, metabolized efficiently, and excreted without causing significant toxicity. These properties are crucial for the compound’s bioavailability and overall effectiveness.

Result of Action

The molecular and cellular effects of BTRX-335140’s action are likely related to its inhibition of KOR activity. By blocking this receptor, it can modulate neuronal signaling and potentially alleviate symptoms related to pain, mood disorders, and stress responses .

特性

IUPAC Name |

(E)-3-phenyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2OS/c23-20(7-6-17-4-2-1-3-5-17)21-16-18-8-12-22(13-9-18)19-10-14-24-15-11-19/h1-7,18-19H,8-16H2,(H,21,23)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZNDRINYHHWOH-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzo[g][1,3]benzothiazol-2-yl-4-nitrobenzamide](/img/structure/B2507949.png)

![5-bromo-6-chloro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2507955.png)

![5-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2507959.png)

![N-[4-[2-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2507960.png)

![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2507966.png)